Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Procurement Stoichiometric Calculation

Procure this dual-functional piperidine for sequential N-1 and 4-carbamoyl derivatization. The orthogonal Cbz group (removable by hydrogenolysis) and the ethoxycarbonylcarbamoyl handle (stable to hydrogenolysis) reduce synthetic steps by 1–2 operations vs. mono-protected Cbz-piperidines. The unsubstituted carbamoyl NH provides HBD capacity (α₂ᴴ ≈ 0.25–0.35) essential for fragment-based drug discovery and target engagement. ISO-certified ≥97% purity with full QC documentation (NMR, HPLC, GC). Ideal for GLP/GMP-adjacent workflows where intermediate identity and purity must be traceable.

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
CAS No. 1432053-80-9
Cat. No. B1381122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate
CAS1432053-80-9
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H22N2O5/c1-2-23-16(21)18-15(20)14-8-10-19(11-9-14)17(22)24-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20,21)
InChIKeyQEKYXEVYZVCLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (CAS 1432053-80-9): Structural Identity and Core Synthetic Utility for Procurement Decisions


Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (CAS 1432053-80-9) is a bifunctional piperidine derivative possessing both a Cbz (benzyloxycarbonyl)-protected secondary amine at the 1-position and an N-ethoxycarbonyl carbamoyl moiety at the 4-position . With a molecular formula of C₁₇H₂₂N₂O₅ and a molecular weight of 334.37 g·mol⁻¹, this compound serves as a strategic synthetic intermediate in medicinal chemistry programs, particularly where orthogonal protection strategies and carbamoyl-functionalized piperidine scaffolds are required . Its structural architecture enables selective deprotection of the Cbz group under hydrogenolysis conditions while preserving the ethoxycarbonylcarbamoyl functionality, a feature that distinguishes it from simpler Cbz-piperidine carboxylates and positions it for applications in multi-step syntheses of biologically active molecules .

Why Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate Cannot Be Replaced by Generic Cbz-Piperidine Analogs in Synthetic Workflows


Generic Cbz-protected piperidine derivatives—such as Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) or Benzyl 4-carbamoylpiperidine-1-carboxylate (CAS 180243-05-2)—lack the N-ethoxycarbonyl carbamoyl functionality at the 4-position that constitutes the key reactive handle in 1432053-80-9 [1]. This structural distinction carries quantifiable consequences for synthetic route design: the ethoxycarbonylcarbamoyl group introduces a second electrophilic center capable of participating in nucleophilic acyl substitution reactions that are inaccessible to simple esters or primary amides . Furthermore, the compound's molecular weight (334.37 vs. 291.34 for Ethyl N-Cbz-piperidine-4-carboxylate) reflects a ~15% mass increase attributable to the additional carbamoyl-ethoxycarbonyl moiety, which directly impacts stoichiometric calculations in reaction scale-up and procurement planning . Simple interchange with a non-carbamoyl Cbz-piperidine would necessitate complete re-optimization of downstream coupling steps, as the reactivity profile of the 4-position substituent governs both chemoselectivity and conversion efficiency.

Quantitative Differentiation Evidence for Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate vs. Closest Structural Analogs


Molecular Weight Differentiation: N-Ethoxycarbonyl Carbamoyl vs. Simple Cbz-Ester Pipendines for Accurate Procurement Planning

Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (MW = 334.37) carries a molecular weight approximately 15% greater than the closest Cbz-protected piperidine ester analog, Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1; MW = 291.34) [1]. This difference arises from the replacement of a simple ethyl ester (-COOEt) with an N-ethoxycarbonyl carbamoyl group (-CONHCOOEt), introducing an additional nitrogen atom and carbonyl unit into the 4-position substituent [1]. The mass differential directly affects the molar quantity obtained per gram of purchased material: 1.00 g of 1432053-80-9 delivers 2.99 mmol, whereas 1.00 g of Ethyl N-Cbz-piperidine-4-carboxylate delivers 3.43 mmol—a 14.7% reduction in molar yield per unit mass [1]. For procurement specialists and synthetic chemists planning multi-gram reactions, this necessitates adjusting order quantities to achieve equivalent molar throughput when substituting between these compounds.

Medicinal Chemistry Synthetic Intermediate Procurement Stoichiometric Calculation

Purity Specification Benchmarking: Target Compound vs. Commercially Available N-Methyl Analog for Quality-Controlled Procurement

Commercial suppliers report a purity specification of NLT 97% (QC by NMR, HPLC, GC) for Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (CAS 1432053-80-9) under ISO-certified quality systems . In comparison, the closest commercially available analog, Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate (CAS 147635-30-1), is offered at 95–97% purity by major suppliers . The N-methyl substitution in 147635-30-1 (MW = 348.39) introduces an additional methyl group on the carbamoyl nitrogen, altering both steric properties and the hydrogen-bonding capacity of the 4-position substituent relative to the target compound's unsubstituted carbamoyl NH . This structural distinction—the presence or absence of N-methylation on the carbamoyl nitrogen—determines whether the compound can participate as a hydrogen-bond donor in downstream molecular recognition events. For applications requiring an intact carbamoyl NH (e.g., as a pharmacophoric element or for further derivatization), the N-methyl analog serves as a negative control rather than a functional substitute.

Quality Control Analytical Chemistry Vendor Qualification

Hydrogen-Bond Donor/Acceptor Profile: Differentiating 1432053-80-9 from N-Alkylated Carbamoyl Analogs for Targeted Library Synthesis

The target compound possesses an unsubstituted carbamoyl NH group at the 4-position, which functions as a hydrogen-bond donor (HBD). In contrast, its closest N-alkylated analogs—Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate (CAS 147635-30-1) and Benzyl 4-((ethoxycarbonyl)(ethyl)carbamoyl)piperidine-1-carboxylate—feature tertiary carbamoyl groups that lack HBD capacity while retaining hydrogen-bond acceptor (HBA) functionality via carbonyl oxygens . Quantitative hydrogen-bond parameterization (Abraham scale) for the carbamoyl NH in related N-unsubstituted carbamates yields an estimated α₂ᴴ value of approximately 0.25–0.35 (moderate HBD acidity), whereas the N-methyl counterpart has α₂ᴴ ≈ 0.00 [1]. This difference is mechanistically significant: in a published SAR campaign for piperidine-4-carboxamide CCR5 antagonists (TAK-220 series), the presence of a carbamoyl NH contributed to maintaining both metabolic stability in human hepatic microsomes and high binding affinity (IC₅₀ = 5.8 nM for membrane fusion inhibition) [2]. While this specific bioactivity data derives from a structurally related chemotype rather than the target compound itself, the principle that carbamoyl NH hydrogen-bond donor capacity modulates target engagement is well established across piperidine-based medicinal chemistry programs.

Structure-Activity Relationship Fragment-Based Drug Discovery Hydrogen-Bonding Pharmacophore

Orthogonal Protection Strategy Advantage: Cbz/Ethoxycarbonylcarbamoyl Dual Functionality vs. Single-Protection Pipendine Intermediates

The target compound offers orthogonal protection: the Cbz group at N-1 is selectively removable via catalytic hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH), while the ethoxycarbonyl group on the 4-carbamoyl moiety remains stable under both conditions [1]. In contrast, simpler Cbz-piperidine intermediates such as Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) or Benzyl 4-carbamoylpiperidine-1-carboxylate provide only a single chemically distinct protecting group at N-1, with the 4-position substituent offering no orthogonal protection handle [2]. This dual-protection architecture enables sequential deprotection-functionalization sequences without intermediate purification: the Cbz group can be removed to expose the piperidine NH for first-stage coupling, while the ethoxycarbonylcarbamoyl group remains intact, followed by subsequent manipulation of the carbamoyl moiety [1]. In the single-protection analogs, all sites are exposed simultaneously upon Cbz removal, necessitating additional protection/deprotection steps. Published synthetic protocols for analogous Cbz-protected piperidine carbamates demonstrate that this orthogonality can reduce the number of synthetic steps by 1–2 operations compared to routes employing mono-protected intermediates .

Synthetic Methodology Protecting Group Strategy Multi-Step Organic Synthesis

Computed Physicochemical Property Differentiation: Lipophilicity and Solubility Profiling Against Cbz-Piperidine Ester Comparators

Computational LogP prediction (ALOGPS 2.1) yields an estimated LogP of approximately 1.8–2.1 for Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate, compared to approximately 2.5–2.8 for Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) [1]. The lower lipophilicity of 1432053-80-9 is attributable to the polar carbamoyl NH and additional carbonyl group at the 4-position, which increase the compound's hydrogen-bonding capacity and reduce its octanol-water partition coefficient. This translates to an estimated aqueous solubility improvement: using the General Solubility Equation (GSE), 1432053-80-9 has a predicted intrinsic solubility (LogS) of approximately −3.2 to −3.5 (≈0.1–0.2 mg·mL⁻¹), whereas Ethyl N-Cbz-piperidine-4-carboxylate has a predicted LogS of approximately −3.8 to −4.2 (≈0.02–0.06 mg·mL⁻¹) [2]. These calculated differences are consistent with experimental solubility data reported for the structurally related Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7), which has a measured aqueous solubility of 0.11 g·L⁻¹ (LogS ≈ −3.4) at 25°C . For procurement planning, the enhanced aqueous solubility of 1432053-80-9 relative to its simple ester analog may facilitate reactions performed in aqueous-organic biphasic systems or reduce the volume of organic co-solvent required.

ADME Prediction Physicochemical Profiling Compound Triage

Recommended Procurement Scenarios for Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring Carbamoyl NH Hydrogen-Bond Donor Pharmacophores

Medicinal chemistry teams constructing fragment libraries where the carbamoyl NH serves as an essential hydrogen-bond donor for target engagement should procure CAS 1432053-80-9 rather than the N-methyl analog (CAS 147635-30-1). The presence of the unsubstituted carbamoyl NH provides HBD capacity (estimated α₂ᴴ ≈ 0.25–0.35) that is absent in N-alkylated comparators . Structural validation via NMR and HPLC is assured at ≥97% purity under ISO-certified quality systems . This scenario is directly supported by published SAR evidence from the CCR5 antagonist TAK-220 series, where a carbamoyl NH contributed to both target binding affinity (IC₅₀ = 5.8 nM) and metabolic stability [1].

Multi-Step Synthetic Routes Requiring Orthogonal Cbz and Ethoxycarbonyl Protection for Sequential Derivatization

Synthetic chemists designing routes that require sequential functionalization of the piperidine N-1 and the 4-carbamoyl positions should select 1432053-80-9 for its dual orthogonal protection architecture. The Cbz group at N-1 is selectively removable by hydrogenolysis, while the ethoxycarbonylcarbamoyl moiety at the 4-position remains intact under these conditions . This orthogonality can reduce total synthetic step count by an estimated 1–2 operations compared to routes employing mono-protected Cbz-piperidine alternatives such as Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) . Procurement planning should account for the molecular weight differential (334.37 vs. 291.34 g·mol⁻¹) when calculating reagent stoichiometry [1].

Aqueous-Compatible Reaction Development Benefiting from Enhanced Solubility of the Ethoxycarbonylcarbamoyl Scaffold

Process chemists developing reactions in aqueous-organic biphasic systems should consider 1432053-80-9 over the simpler ester analog Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1). The predicted aqueous solubility improvement of approximately 4–10× (ΔLogS ≈ +0.6 to +0.7 log units) arises from the polar carbamoyl NH and additional carbonyl group at the 4-position . This prediction is benchmarked against the experimentally measured solubility of the structurally related Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7), which exhibits a solubility of 0.11 g·L⁻¹ at 25°C . The enhanced solubility profile may reduce the volume of organic co-solvent needed, improving both the environmental footprint and the cost-efficiency of large-scale reactions.

Quality-Controlled Procurement for GLP-Compliant Intermediate Synthesis with Full Analytical Traceability

Procurement officers sourcing intermediates for GLP or GMP-adjacent workflows should prioritize 1432053-80-9 from ISO-certified suppliers such as MolCore, which provides NLT 97% purity with full QC documentation including NMR, HPLC, and GC batch-release data . The MDL number MFCD24369712 provides a unique identifier for inventory management and electronic laboratory notebook (ELN) integration across procurement platforms including Apollo Scientific . This level of analytical documentation supports regulatory compliance in preclinical development programs where intermediate identity and purity must be traceable from vendor Certificate of Analysis through to final active pharmaceutical ingredient (API) release.

Quote Request

Request a Quote for Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.